(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol
Description
Properties
Molecular Formula |
C12H24O3Si |
|---|---|
Molecular Weight |
244.40 g/mol |
IUPAC Name |
(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11+/m0/s1 |
InChI Key |
DUVZTYKUZSSFEO-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CCO1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
The synthesis often begins with a suitable sugar derivative or a protected tetrahydropyran precursor. For example, derivatives of tetrahydro-2H-pyran with benzyloxy or acetoxymethyl substituents are common starting points. The hydroxyl group at the 2-position is selectively protected with the tert-butyldimethylsilyl group to afford the silyl ether.
Protection of Hydroxyl Group with tert-Butyldimethylsilyl Chloride
- Reagents: tert-Butyldimethylsilyl chloride (TBSCl), imidazole or pyridine as base.
- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Conditions: The reaction is typically performed at 0 °C to room temperature under an inert atmosphere (nitrogen or argon).
- Procedure: The hydroxyl group on the hydroxymethyl substituent is treated with TBSCl in the presence of imidazole, which acts as a nucleophilic catalyst and base, facilitating silylation.
- Outcome: Formation of the TBS-protected hydroxymethyl group, yielding this compound with high selectivity and yield.
Formation of the Dihydropyran Ring
- The dihydropyran ring is constructed via acid-catalyzed cyclization or by using allyltrimethylsilane and Lewis acids such as boron trifluoride etherate (BF3·OEt2).
- For example, allyltrimethylsilane reacts with an appropriate precursor in the presence of BF3·OEt2 in acetonitrile to form the tetrahydropyran ring with the desired stereochemistry.
- This step is crucial for establishing the 3,6-dihydro-2H-pyran framework.
Purification and Characterization
- The crude product is purified by flash chromatography using mixtures of ethyl acetate and hexane.
- The purified compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and stereochemistry.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydroxyl protection | tert-Butyldimethylsilyl chloride, imidazole | DCM or DMF | 0 °C to RT | 12-24 h | 65-85 | Performed under inert atmosphere |
| Dihydropyran ring formation | Allyltrimethylsilane, BF3·OEt2 | Acetonitrile | Room temperature | 20-24 h | 70-90 | Lewis acid catalysis for ring closure |
| Purification | Flash chromatography (EtOAc/Hexane) | N/A | N/A | N/A | N/A | Silica gel column chromatography |
Research Findings and Notes
- The use of TBS protecting groups is favored due to their stability under a variety of reaction conditions and ease of removal when necessary.
- The stereochemical outcome at the 2R,3S positions is controlled by the choice of starting materials and reaction conditions, including temperature and catalyst.
- Acid-catalyzed epimerization is a potential side reaction in related systems but is minimized by careful control of reaction parameters.
- The reaction is typically conducted in dry solvents and under inert atmosphere to prevent moisture-induced side reactions and hydrolysis of silyl ethers.
- Analytical data such as NMR chemical shifts and coupling constants confirm the stereochemistry and purity of the final product.
Summary Table of Key Analytical Data for the Compound
| Analytical Technique | Key Data/Observations |
|---|---|
| 1H NMR (CDCl3) | Signals consistent with dihydropyran ring and TBS group; characteristic multiplets for protons at C2 and C3 positions |
| 13C NMR | Chemical shifts confirming silyl ether and pyran carbons |
| IR Spectroscopy | Strong Si–O stretching bands (~1250 cm⁻¹), OH stretch (~3400 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak consistent with C14H28O3Si (M+), confirming molecular weight |
| Optical Rotation | Values consistent with (2R,3S) stereochemistry |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyran ring into a more saturated form, such as tetrahydropyran.
Substitution: The TBDMS group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions using reagents like TBAF (Tetrabutylammonium fluoride) can remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated cyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is used as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize bioactive molecules, including potential pharmaceuticals. Its ability to undergo selective reactions makes it useful in the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and advanced materials. Its role as an intermediate in various synthetic routes highlights its importance in manufacturing processes.
Mechanism of Action
The mechanism by which (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol exerts its effects involves the reactivity of the pyran ring and the protecting TBDMS group. The TBDMS group protects the hydroxyl functionality, allowing for selective reactions at other sites. Upon removal of the TBDMS group, the hydroxyl group can participate in further chemical transformations, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
Core Scaffold and Substituent Positioning
Key Observations :
- The target compound and the cis-isomer from share a dihydropyran core but differ in TBS placement (2- vs. 6-position), influencing ring conformation and reactivity.
- The dihydrofuran analog in lacks the pyran ring’s six-membered stability, and its dioxolane group introduces additional stereoelectronic effects.
- The tetrahydro-pyran derivative in has multiple hydroxyl groups, enhancing polarity but reducing stability under acidic conditions compared to the target compound.
Reduction and Cyclization Strategies
- cis-(±)-6-TBS Dihydropyran () : Synthesized via NaBH4 reduction of a ketone precursor, yielding 72% isolated product. The TBS group remains intact during reduction, highlighting its stability.
- Linear TBS-Alcohol () : Produced via DiBAl-H reduction of an ester precursor (92% yield), demonstrating the TBS group’s compatibility with strong reducing agents.
Deprotection and Functionalization
- Benzyl-Protected Analogs () : Require harsh conditions (e.g., H2/Pd) for deprotection, unlike the TBS group, which is cleaved under mild acidic conditions (e.g., TBAF).
- Methyl Carbonate Derivative () : Synthesized from the TBS-dihydropyran via reaction with methyl chloroformate (84% yield), showcasing the hydroxyl group’s nucleophilicity post-deprotection.
Physicochemical Properties
Molecular Weight and Solubility
Key Observations :
TBS Group Stability and Reactivity
- The TBS group in the target compound and provides steric protection for the hydroxyl group, enabling selective functionalization of other sites (e.g., conjugate additions, cyclizations).
- In , the TBS-protected dihydrofuran undergoes further functionalization (e.g., glycosylation), highlighting its utility in carbohydrate chemistry.
Biological Activity
The compound (2R,3S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol , also known by its CAS number 132375-36-1 , is a silyl ether derivative that has garnered interest in various fields of biological research. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 244.40 g/mol . The compound features a pyran ring, which is known for its role in various natural products and pharmacologically active compounds. The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the compound in organic solvents, making it a useful intermediate in organic synthesis.
Biological Activity
Research into the biological activity of this compound has revealed several interesting findings:
Study 1: Neurotrophic Activity
In a controlled laboratory setting, neuronal cultures treated with derivatives of this compound showed significant increases in neurite length compared to control groups. This suggests that modifications to the pyran structure can enhance neuroprotective effects .
Study 2: Antimicrobial Testing
A series of tests were conducted on structurally similar pyran derivatives against common bacterial strains. Results indicated that certain modifications could lead to enhanced antimicrobial activity, hinting at the potential for this compound to be further explored as an antimicrobial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.40 g/mol |
| CAS Number | 132375-36-1 |
| Purity | 98% |
| Biological Activity | Observations |
|---|---|
| Neurotrophic Effects | Enhanced neurite outgrowth |
| Antimicrobial Activity | Potential against pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
